![molecular formula C15H19N3O3S B267497 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267497.png)
4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins. In pharmacology, it has been investigated for its potential as a drug delivery system.
Wirkmechanismus
The mechanism of action of 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, such as carbonic anhydrase and matrix metalloproteinases. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide are varied and depend on the specific application. In medicinal chemistry, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In biochemistry, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In pharmacology, it has been investigated for its potential as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its potential as a versatile compound with various applications. Additionally, the synthesis method for this compound is relatively simple and can be carried out in a standard laboratory setting. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to predict the effects of this compound in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to investigate its potential as an anticancer agent in combination with other compounds. Another direction is to further study its mechanism of action and its potential applications in biochemistry and pharmacology. Additionally, research can be conducted to optimize the synthesis method and improve the yield of this compound.
Synthesemethoden
The synthesis of 4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction between 2-(chloromethyl)tetrahydrofuran and 4-aminobenzoylthiourea. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the final compound.
Eigenschaften
Produktname |
4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide |
---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-(acetylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-15(22)18-12-6-4-11(5-7-12)14(20)16-9-13-3-2-8-21-13/h4-7,13H,2-3,8-9H2,1H3,(H,16,20)(H2,17,18,19,22) |
InChI-Schlüssel |
AVXYBFUZXINITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.